N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a hydroxyethyl linker bearing both thiophen-2-yl and thiophen-3-yl moieties. The 1,2,3-thiadiazole scaffold is known for its electron-deficient nature and pharmacological relevance, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S3/c1-9-12(22-17-16-9)13(18)15-8-14(19,10-4-6-20-7-10)11-3-2-5-21-11/h2-7,19H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQTWVHQIXVDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and antimicrobial activities.
Structure and Synthesis
The compound features a thiadiazole ring fused with thiophene moieties and a carboxamide functional group. The structural complexity contributes to its biological activity, as various substituents can enhance pharmacological properties. The synthesis typically involves cyclization reactions that yield the desired thiadiazole derivatives.
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties. For instance, studies indicate that compounds similar to this compound exhibit potent activity against various cancer cell lines.
The compound 51am has been highlighted for its ability to inhibit c-Met phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests that it could serve as a potential therapeutic agent for targeting specific cancer pathways.
Antimicrobial Activity
This compound also demonstrates significant antimicrobial properties. Thiadiazole derivatives are known for their antibacterial and antifungal activities.
| Pathogen | Activity Type | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Xanthomonas axonopodis pv. citri | Antibacterial | 22 | |
| Trichoderma atroviride | Antifungal | Not specified |
These compounds have been tested against various pathogens, showing effective inhibition at low concentrations compared to standard treatments.
Mechanistic Insights
The biological activity of thiadiazole derivatives can be attributed to their ability to interact with multiple biological targets:
- c-Met Kinase Inhibition : Compounds like 51am have been shown to inhibit c-Met kinase, which is involved in tumor growth and metastasis.
- Antiviral Properties : Some derivatives exhibit antiviral activity by acting as plant elicitors against viruses such as Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications as well .
Case Studies
Several studies have evaluated the biological activities of thiadiazole derivatives:
- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested against MCF-7 breast cancer cells, with some compounds showing IC50 values comparable to doxorubicin .
- Antimicrobial Evaluation : Research demonstrated that certain thiadiazole compounds exhibited superior antibacterial activity against Xanthomonas species compared to traditional antibiotics .
Scientific Research Applications
Anticancer Activity
The compound is part of a broader class of thiadiazole derivatives known for their anticancer properties. Research indicates that thiadiazole and thiazole moieties can effectively inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. For instance, studies have demonstrated that certain thiadiazole compounds can inhibit the phosphorylation of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- In Vitro Studies : Various in vitro studies have evaluated the cytotoxic effects of thiadiazole derivatives against different cancer cell lines. For example, one study reported that a series of 1,3,4-thiadiazoles exhibited significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard chemotherapy agents like cisplatin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the anticancer activity of thiadiazole derivatives:
- Substituent Effects : The presence and position of various substituents on the thiadiazole ring can significantly influence the compound's biological activity. For example, modifications at specific positions on the thiadiazole ring have been linked to enhanced potency against specific cancer types .
- Binding Interactions : Molecular docking studies have provided insights into how these compounds interact with biological targets such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells . These studies help identify which structural features contribute to stronger binding affinities and improved efficacy.
Pharmacokinetic Properties
The pharmacokinetic profile of thiadiazole derivatives is essential for their development as therapeutic agents:
- Absorption and Distribution : Preliminary studies suggest that certain derivatives exhibit favorable pharmacokinetic properties in animal models, indicating potential for effective systemic delivery .
- Metabolism and Excretion : Understanding how these compounds are metabolized and excreted is vital for predicting their behavior in vivo and optimizing dosing regimens.
Potential for Further Development
Given the promising results from initial studies, there is significant potential for further development of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as an anticancer agent:
- Combination Therapies : There is potential for using this compound in combination with existing chemotherapeutics to enhance efficacy and overcome resistance mechanisms commonly seen in cancer treatments .
Data Table: Summary of Key Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and biological activity.
Key Observations:
Core Heterocycle Variability : The target’s 1,2,3-thiadiazole core is less common than 1,3,4-thiadiazole or thiazole analogs, which may influence electronic properties and metabolic stability .
Substituent Complexity : The hydroxyethyl-thiophene substituent in the target compound is unique compared to simpler aryl or alkyl groups in analogs (e.g., phenyl or methylthio groups). This could enhance target selectivity but complicate synthesis.
Synthetic Yields : High-yield routes (e.g., 97% for 1,3,4-thiadiazoles ) suggest that the target’s synthesis may require optimized coupling conditions, given the steric bulk of its substituents.
Key Observations:
Bioactivity Trends : Thiadiazole and thiophene carboxamides consistently exhibit antimicrobial or anticancer activity, with substituents dictating specificity (e.g., nitro groups enhance antibacterial potency ).
Solubility : The target’s hydroxyethyl group may improve aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4-chlorophenyl in ).
LogP : The target’s predicted LogP (~3.2) aligns with analogs showing optimal membrane permeability and oral bioavailability .
Research Findings and Implications
- Synthetic Challenges : The target compound’s multi-thiophene and hydroxyethyl substituents likely require sequential coupling and protection-deprotection strategies, as seen in the synthesis of complex thiophene carboxamides .
- Structure-Activity Relationship (SAR) : Thiophene and thiadiazole moieties are critical for π-stacking and hydrogen bonding with biological targets, while the hydroxyethyl group may reduce cytotoxicity by improving solubility .
- Unmet Needs: No direct data on the target’s stability or metabolic profile exists; further studies should assess its susceptibility to hepatic oxidation or hydrolysis.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is synthesized via multi-step reactions, often involving:
- Huisgen azide-alkyne cycloaddition to form triazole intermediates (modified from ).
- Amide coupling (e.g., using EDCI/HOBt) to attach the thiadiazole-carboxamide group ().
Critical factors include: - Temperature control (e.g., 0–5°C for azide reactions to avoid explosions).
- Solvent selection (DMF for coupling; acetonitrile for cyclization) ().
- Catalyst use (e.g., Cu(I) for click chemistry), improving regioselectivity ().
Yields typically range from 60–80% after HPLC purification .
Q. How should researchers characterize the structural features of this compound?
- Methodological Answer: Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm) ().
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] = calculated 463.12).
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm) and hydroxyl (O-H, ~3400 cm) groups ().
Purity (>95%) is validated via HPLC with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer:
- Substituent modification : Replace thiophene with furan to alter solubility (logP reduced by 0.5 units) ().
- Bioisosteric replacement : Swap thiadiazole with triazole to enhance hydrogen bonding ().
- In vitro assays : Test against carbonic anhydrase IX (IC values) or microbial biofilms ().
Example SAR Table :
| Analog Structure | Modification | Activity (IC) | Target |
|---|---|---|---|
| Thiophene → Furan | Improved solubility | 2.1 µM | Carbonic anhydrase IX |
| Methyl → Ethyl (thiadiazole) | Reduced toxicity | 4.3 µM | HT-29 cancer cells |
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Methodological Answer:
- Standardize assay conditions : Use identical cell lines (e.g., HT-29 vs. HeLa) and serum concentrations ().
- Orthogonal validation : Confirm antimicrobial activity via both MIC assays and time-kill curves ().
- Metabolic stability testing : Compare liver microsome degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .
Q. How can computational tools predict binding modes and pharmacokinetics?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (binding energy ≤ -8.5 kcal/mol) ().
- MD simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories (GROMACS/AMBER).
- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = -1.2) and CYP3A4 inhibition risk .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Methodological Answer:
- Byproduct formation : Thiophene oxidation (add antioxidants like BHT) or amide hydrolysis (avoid aqueous acidic conditions) ().
- Characterization : Use LC-MS to detect dimers (M = 926.24) or dehydrohalogenation products.
- Optimization : Replace DMF with THF to reduce carbodiimide-mediated side reactions ().
Data Contradiction Analysis Example
- Issue : Conflicting IC values (1.2 µM vs. 5.7 µM) in enzyme vs. cell-based assays.
- Resolution :
- Cell permeability : Measure intracellular compound levels via LC-MS (lower accumulation explains higher IC in cells).
- Off-target effects : Perform kinome-wide profiling (DiscoverX) to identify unintended kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
